
3-(Isoindolin-2-yl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in medicinal chemistry . Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . In addition, they have shown potential capacity in the treatment of Alzheimer’s disease .
Synthesis Analysis
Isoindolines can be synthesized using simple heating and relatively quick solventless reactions . A green synthesis technique for isoindolines/dioxoisoindolines has been developed . These compounds are derived from analogs of important biogenic amines . A unique synthetic approach to 3-hydroxy-4-substituted picolinonitriles is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N-O bond cleavage of isoxazolopyridines .Molecular Structure Analysis
Isoindolines are heterocyclic organic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 .Chemical Reactions Analysis
Isoindolines can undergo various chemical reactions. For instance, they can react with phthalic anhydride in acetic acid to form 2-(5-(4-(1,3-dioxoisoindolin-2-yl)phenyl)thiazol-2-yl)-2,3-dihydro-phthalazine-1,4-dione .Scientific Research Applications
Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles
“3-(Isoindolin-2-yl)picolinonitrile” can be used in the synthesis of 3-Hydroxy-4-Substituted Picolinonitriles . This process involves gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N−O bond cleavage of isoxazolopyridines under mild reaction conditions . This unique synthetic approach is achieved in a stepwise and one-pot fashion .
Production of Biologically Active Molecules
2,3,4-Trisubstituted pyridines, which are frequently found in biologically active molecules, can be produced using “3-(Isoindolin-2-yl)picolinonitrile” as a synthetic intermediate . These biologically active molecules include nerve-agent-inhibited human acetylcholinesterase, anti-inflammatory agents, antifungal agents, and anti-influenza agents .
Construction of Various Functional Groups
The cyano group in “3-(Isoindolin-2-yl)picolinonitrile” provides opportunities to construct a variety of functional groups, including amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, in only one step . This makes it a valuable synthetic intermediate for 2,3,4-trisubstituted pyridines .
The 3-hydroxy group in “3-(Isoindolin-2-yl)picolinonitrile” provides opportunities to introduce various acyl and alkyl groups in one step . This further expands its utility in the synthesis of complex organic compounds .
Synthesis of Isoindolines
Substituted isoindolines, which are important heterocyclic rings present in many synthetic compounds, natural products, and bioactive small molecules, can be synthesized using "3-(Isoindolin-2-yl)picolinonitrile" . These isoindolines display a wide array of biological activity and have proven to be important intermediates for the synthesis of new drugs with different applications .
Drug Development
“3-(Isoindolin-2-yl)picolinonitrile” plays a crucial role in the development of new drugs. Its unique structure and reactivity make it a valuable tool in the synthesis of complex drug molecules .
Mechanism of Action
Target of Action
The primary target of 3-(Isoindolin-2-yl)picolinonitrile is the dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is involved in mood, reward, addiction, and motor control .
Mode of Action
3-(Isoindolin-2-yl)picolinonitrile interacts with the dopamine receptor D2 at its allosteric binding site . This interaction can modulate the receptor’s activity, leading to changes in downstream signaling pathways .
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it likely influences dopaminergic signaling pathways . These pathways play a key role in various neurological processes, including motor control, reward, and mood regulation .
Pharmacokinetics
In silico analysis suggests that isoindolines have good ligand properties for the dopamine receptor d2
Result of Action
Action Environment
The synthesis of isoindoline derivatives has been highlighted for its need for sustainable and environmentally friendly approaches
Future Directions
Isoindolines are of great interest in the context of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthesis techniques, exploring their potential applications in medicine, and studying their interactions with various biological targets .
properties
IUPAC Name |
3-(1,3-dihydroisoindol-2-yl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c15-8-13-14(6-3-7-16-13)17-9-11-4-1-2-5-12(11)10-17/h1-7H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBBHMXXNXPRPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isoindolin-2-yl)picolinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2882921.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-fluoro-3-nitrophenyl)urea](/img/structure/B2882923.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2882926.png)

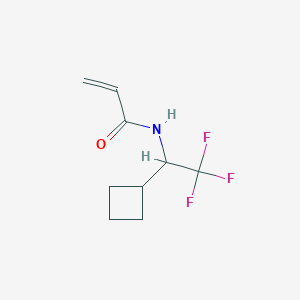
![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882930.png)

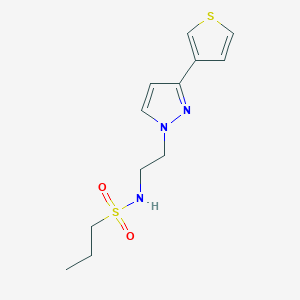
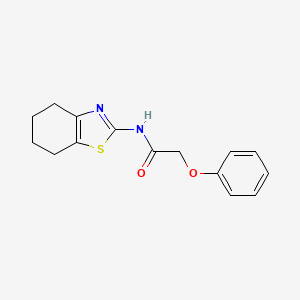
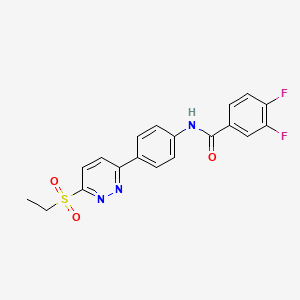
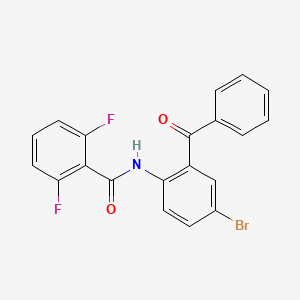

![2-cyano-N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methoxy]phenyl}prop-2-enamide](/img/structure/B2882940.png)